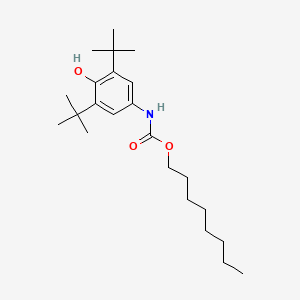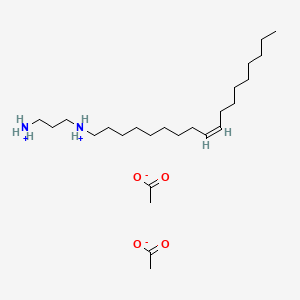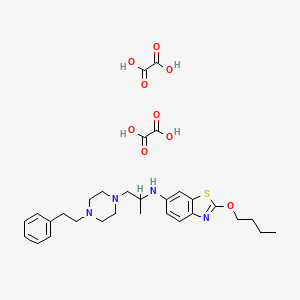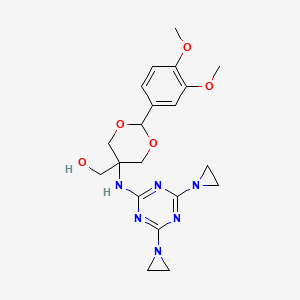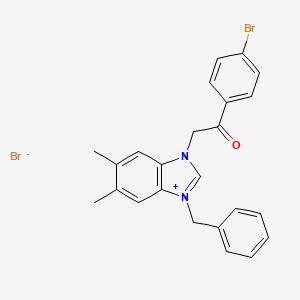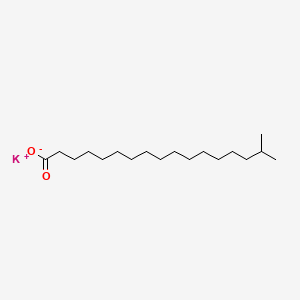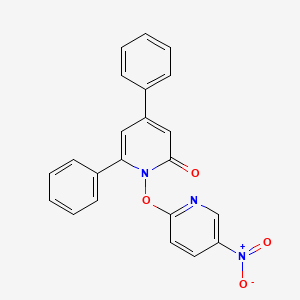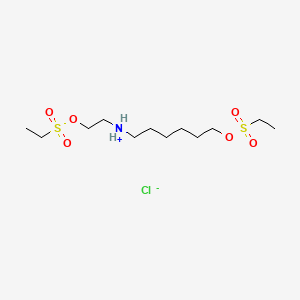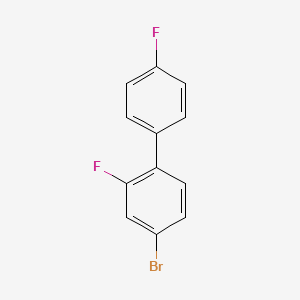
4-Bromo-2,4'-difluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,4’-difluorobiphenyl is an organic compound with the molecular formula C12H8BrF2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and fluorine atoms
Preparation Methods
The synthesis of 4-bromo-2,4’-difluorobiphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the reaction of 2,4-difluorobiphenyl with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Chemical Reactions Analysis
4-Bromo-2,4’-difluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents like potassium permanganate can yield biphenyl derivatives with additional functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex biphenyl derivatives.
Scientific Research Applications
4-Bromo-2,4’-difluorobiphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities
Mechanism of Action
The mechanism of action of 4-bromo-2,4’-difluorobiphenyl depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
4-Bromo-2,4’-difluorobiphenyl can be compared with other halogenated biphenyls, such as:
4-Bromo-2-fluorobiphenyl: Similar in structure but with one less fluorine atom, leading to different reactivity and applications.
4,4’-Difluorobiphenyl:
4,4’-Dibromooctafluorobiphenyl: Contains more halogen atoms, making it less reactive but useful in specific industrial applications
These comparisons highlight the unique properties of 4-bromo-2,4’-difluorobiphenyl, such as its specific reactivity and suitability for certain synthetic and industrial processes.
Properties
CAS No. |
531529-35-8 |
|---|---|
Molecular Formula |
C12H7BrF2 |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7BrF2/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H |
InChI Key |
MEZKHGAKWYDQIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)
